![molecular formula C11H11BrN2O2S B12865029 4-Bromo-3-methyl-1-tosyl-1H-pyrazole](/img/structure/B12865029.png)
4-Bromo-3-methyl-1-tosyl-1H-pyrazole
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Overview
Description
4-Bromo-3-methyl-1-tosyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 4-position, a methyl group at the 3-position, and a tosyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-1-tosyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with an appropriate 1,3-dicarbonyl compound. This reaction is often carried out under acidic or basic conditions to facilitate ring closure.
Bromination: The pyrazole ring is then brominated at the 4-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile.
Tosylation: Finally, the tosyl group is introduced at the 1-position by reacting the pyrazole derivative with tosyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methyl-1-tosyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 4-amino-3-methyl-1-tosyl-1H-pyrazole derivative.
Scientific Research Applications
4-Bromo-3-methyl-1-tosyl-1H-pyrazole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science:
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 4-Bromo-3-methyl-1-tosyl-1H-pyrazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The bromine and tosyl groups play crucial roles in modulating the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole:
3-Methyl-1-tosyl-1H-pyrazole: Lacks the bromine atom, which influences its chemical behavior and biological activity.
4-Bromo-3-methyl-1H-pyrazole: Lacks the tosyl group, affecting its solubility and interaction with biological targets.
Uniqueness
4-Bromo-3-methyl-1-tosyl-1H-pyrazole is unique due to the presence of both the bromine and tosyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Biological Activity
4-Bromo-3-methyl-1-tosyl-1H-pyrazole is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C10H10BrN3O2S
Molecular Weight: 303.17 g/mol
IUPAC Name: 4-bromo-3-methyl-1-(p-toluenesulfonyl)-1H-pyrazole
The compound features a pyrazole ring substituted with a bromine atom and a tosyl group, which contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. It may act as an inhibitor or modulator of various biochemical pathways, impacting cellular functions and disease processes.
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Recent studies have explored the anticancer potential of pyrazole derivatives. The compound has shown promise in inhibiting cell proliferation in cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) through apoptosis induction mechanisms . The structure-activity relationship (SAR) analysis suggests that the presence of the bromine atom enhances the cytotoxicity of the compound.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce inflammatory markers in macrophage cells. This suggests a potential application in treating inflammatory diseases by modulating cytokine production .
Case Studies
- Antimicrobial Efficacy:
- Anticancer Activity:
- Anti-inflammatory Response:
Comparative Analysis with Similar Compounds
Compound | Structure | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|---|---|
This compound | Structure | MIC: 32 µg/mL | IC50: 15 µM (MCF-7) | Decreased TNF-alpha |
4-Methyl-3-thiazolyl-pyrazole | Structure | MIC: 64 µg/mL | IC50: 25 µM (A549) | Not tested |
Properties
IUPAC Name |
4-bromo-3-methyl-1-(4-methylphenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2S/c1-8-3-5-10(6-4-8)17(15,16)14-7-11(12)9(2)13-14/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCHIUAHIRTGBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=N2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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